Cas no 83587-63-7 (4H-Imidazo[4,5-c]pyridin-4-one,6-amino-3-(2-deoxy-b-D-erythro-pentofuranosyl)-3,5-dihydro-)
![4H-Imidazo[4,5-c]pyridin-4-one,6-amino-3-(2-deoxy-b-D-erythro-pentofuranosyl)-3,5-dihydro- structure](https://it.kuujia.com/scimg/cas/83587-63-7x500.png)
83587-63-7 structure
Nome del prodotto:4H-Imidazo[4,5-c]pyridin-4-one,6-amino-3-(2-deoxy-b-D-erythro-pentofuranosyl)-3,5-dihydro-
4H-Imidazo[4,5-c]pyridin-4-one,6-amino-3-(2-deoxy-b-D-erythro-pentofuranosyl)-3,5-dihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-Imidazo[4,5-c]pyridin-4-one,6-amino-3-(2-deoxy-b-D-erythro-pentofuranosyl)-3,5-dihydro-
- 3-deaza-2'-deoxyguanosine
- 6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one
- DTXSID40232444
- 2'-deoxy-3-deazaguanosine
- CHEMBL2368525
- 4H-Imidazo[4,5-c]pyridin-4-one, 6-amino-3-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-3,5-dihydro-
- SCHEMBL10386785
- 7-.beta.-D-dRib-3-deaza G
- 83587-63-7
- 2'-Deoxy-7-.beta.-D-erythro-pentofuranosyl-3-deazaguanine
- 6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5H-imidazo[4,5-c]pyridin-4-one
- alpha-2'-Deoxy-3-deazaguanosine
- 4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-3-(2-deoxy-beta-D-erythro-pentafuranosyl)-3,5-dihydro-
- 7-(2-Deoxy-beta-D-ribofuranosyl)-3-deazaguanine
-
- Inchi: InChI=1S/C11H14N4O4/c12-8-1-5-10(11(18)14-8)15(4-13-5)9-2-6(17)7(3-16)19-9/h1,4,6-7,9,16-17H,2-3H2,(H3,12,14,18)/t6-,7+,9+/m0/s1
- Chiave InChI: OMSOWQIWKOMDDW-LKEWCRSYSA-N
- Sorrisi: C1C(C(OC1N2C=NC3=C2C(=O)NC(=C3)N)CO)O
Proprietà calcolate
- Massa esatta: 266.102
- Massa monoisotopica: 266.102
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 416
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 123Ų
- XLogP3: -1.3
Proprietà sperimentali
- Densità: 1.9
- Punto di ebollizione: 806.4°C at 760 mmHg
- Punto di infiammabilità: 441.5°C
- Indice di rifrazione: 1.834
4H-Imidazo[4,5-c]pyridin-4-one,6-amino-3-(2-deoxy-b-D-erythro-pentofuranosyl)-3,5-dihydro- Letteratura correlata
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
83587-63-7 (4H-Imidazo[4,5-c]pyridin-4-one,6-amino-3-(2-deoxy-b-D-erythro-pentofuranosyl)-3,5-dihydro-) Prodotti correlati
- 2137994-88-6(Cyclopropanemethanesulfonyl chloride, 2-chloro-2-fluoro-1,3-dimethyl-)
- 2172383-18-3(8-cyclopropyl-6-oxa-2lambda6-thia-10-azaspiro4.5decane-2,2-dione)
- 2229299-89-0(3-(3,4-difluoro-2-methoxyphenyl)oxolane-2,5-dione)
- 687562-11-4(3-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)
- 371220-28-9(7-Bromo-1-isopropyl-3,4-dihydroisoquinoline)
- 902456-03-5(1-Benzoyl-4-(2,3-dichlorophenyl)piperazine)
- 941953-71-5(4-(2-{2,4-dioxo-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidin-1-yl}acetamido)benzamide)
- 1248075-68-4(2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine)
- 2308274-81-7(N-(cyclopropylmethyl)-N-(4-methylmorpholin-2-yl)methylprop-2-enamide)
- 2413877-96-8(5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
